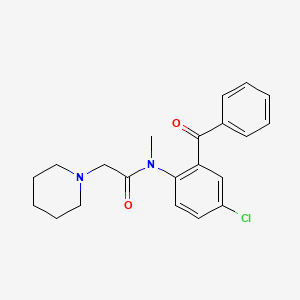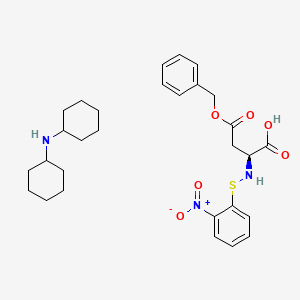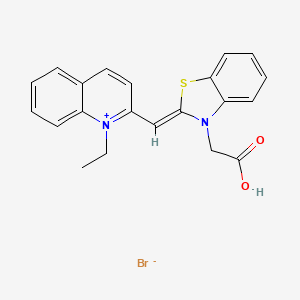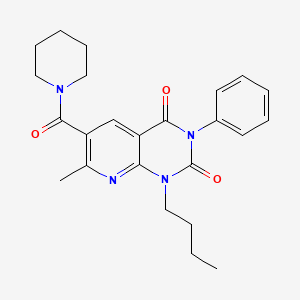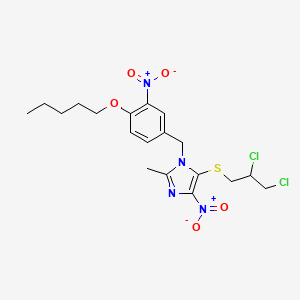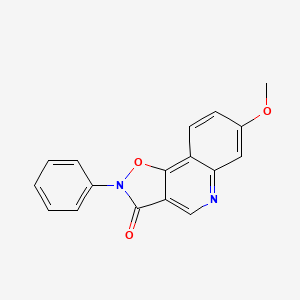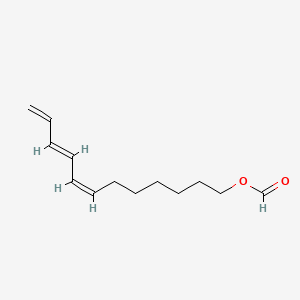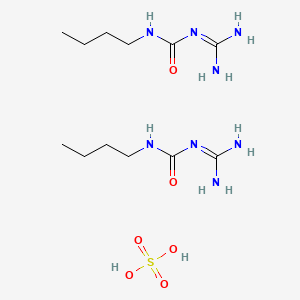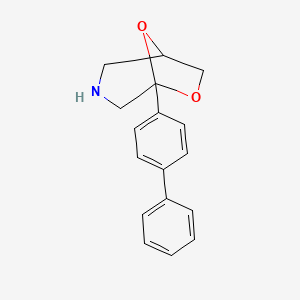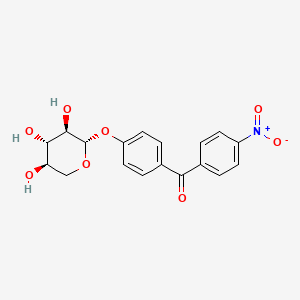
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is a complex organic compound that features both a nitrophenyl group and a beta-D-xylopyranosyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves the reaction of 4-nitrobenzoyl chloride with 4-(beta-D-xylopyranosyloxy)phenyl magnesium bromide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The reaction mixture is usually stirred at low temperatures to control the rate of reaction and to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
Oxidation: Nitrobenzene derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug precursor.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the beta-D-xylopyranosyloxy group can interact with carbohydrate-binding proteins. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can be compared with other similar compounds such as:
4-Nitrophenyl beta-D-xyloside: Similar in structure but lacks the methanone group.
4-Nitrophenyl phenyl ketone: Similar in structure but lacks the beta-D-xylopyranosyloxy group.
4-Aminophenyl phenyl ketone: Similar in structure but has an amino group instead of a nitro group.
These comparisons highlight the unique structural features of Methanone, (4-nitrophenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
83354-69-2 |
|---|---|
Formule moléculaire |
C18H17NO8 |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
(4-nitrophenyl)-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H17NO8/c20-14-9-26-18(17(23)16(14)22)27-13-7-3-11(4-8-13)15(21)10-1-5-12(6-2-10)19(24)25/h1-8,14,16-18,20,22-23H,9H2/t14-,16+,17-,18+/m1/s1 |
Clé InChI |
NDSLOJPCFZVFLS-SPUZQDLCSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
